Pyridine, 4-(2-(propylthio)ethyl)-
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Overview
Description
Pyridine, 4-(2-(propylthio)ethyl)- is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. Pyridine derivatives are significant in various fields due to their unique chemical properties and biological activities. This compound, specifically, features a propylthioethyl group attached to the fourth position of the pyridine ring, which can influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives often involves multi-step reactions. One common method is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Industrial Production Methods
Industrial production of pyridine derivatives typically involves catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts such as palladium or nickel can facilitate the formation of the desired pyridine structure. Additionally, continuous flow reactors and microwave-assisted synthesis are employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 4-(2-(propylthio)ethyl)- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the propylthioethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylthioethyl group can yield sulfoxides or sulfones, while reduction of the pyridine ring can produce piperidine derivatives .
Scientific Research Applications
Pyridine, 4-(2-(propylthio)ethyl)- has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It can be employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Pyridine derivatives are often explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: This compound can be used in the production of agrochemicals, dyes, and other functional materials
Mechanism of Action
The mechanism of action of Pyridine, 4-(2-(propylthio)ethyl)- involves its interaction with specific molecular targets. The propylthioethyl group can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives such as:
- Pyridine, 4-ethyl-
- Pyridine, 4-methylthioethyl-
- Pyridine, 4-(2-(methylthio)ethyl)-
Uniqueness
Pyridine, 4-(2-(propylthio)ethyl)- is unique due to the presence of the propylthioethyl group, which can significantly alter its chemical reactivity and biological activity compared to other pyridine derivatives. This structural modification can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
21070-69-9 |
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Molecular Formula |
C10H15NS |
Molecular Weight |
181.30 g/mol |
IUPAC Name |
4-(2-propylsulfanylethyl)pyridine |
InChI |
InChI=1S/C10H15NS/c1-2-8-12-9-5-10-3-6-11-7-4-10/h3-4,6-7H,2,5,8-9H2,1H3 |
InChI Key |
GZPXNKSJZQYKFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCCC1=CC=NC=C1 |
Origin of Product |
United States |
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